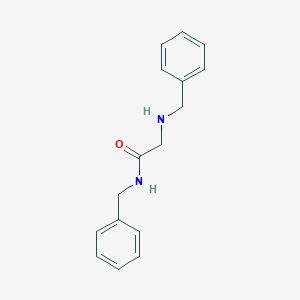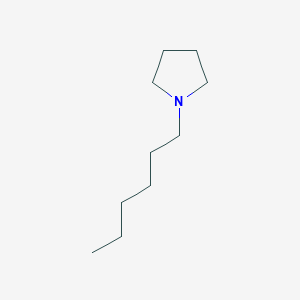
1-Hexylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a colorless liquid with a mild odor and is used in various scientific research applications. The compound has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Scientific Research Applications
1-Hexylpyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to modulate various biological processes, including the immune response, inflammation, and cell proliferation. The compound has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological molecules.
Mechanism Of Action
The mechanism of action of 1-Hexylpyrrolidine is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
1-Hexylpyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
1-Hexylpyrrolidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yield. The compound is also readily available from commercial sources. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
Future Directions
There are several future directions for research on 1-Hexylpyrrolidine. One area of interest is its potential use as a drug delivery system. The compound has been shown to have good biocompatibility and can be easily functionalized with various molecules. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, and further studies are needed to explore its potential as an anticancer agent. Additionally, more studies are needed to explore the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 1-Hexylpyrrolidine involves the reaction of 1-bromohexane with pyrrolidine in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
123-13-7 |
|---|---|
Product Name |
1-Hexylpyrrolidine |
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-hexylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3 |
InChI Key |
OUKZCQQNMWXMNE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCCC1 |
Canonical SMILES |
CCCCCCN1CCCC1 |
Other CAS RN |
123-13-7 |
synonyms |
1-hexylpyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



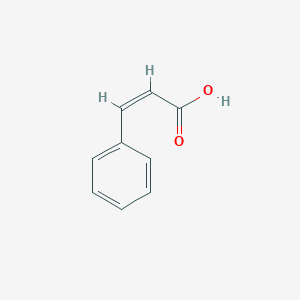

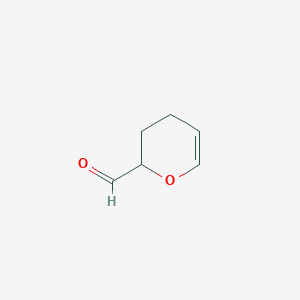
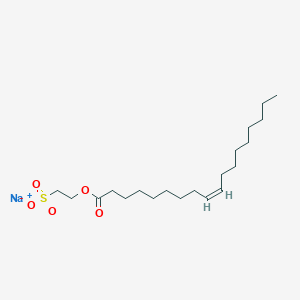

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
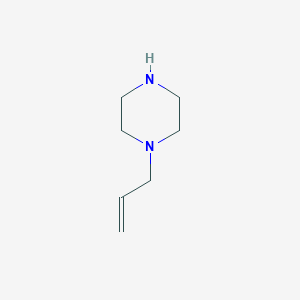
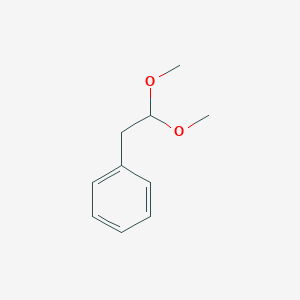
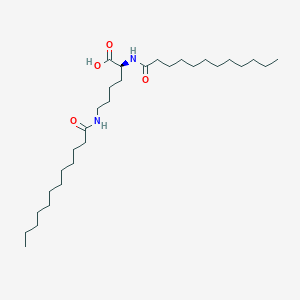

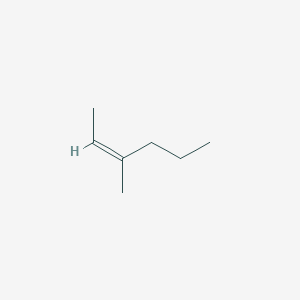
![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
